N-(2-Carboxyphenyl)glycine

Structural Biology Enzyme Inhibition Tuberculosis

Procure N-(2-Carboxyphenyl)glycine (CAS 141865-09-0) to access a uniquely differentiated chemical tool. Its ortho-carboxylic acid substituent enables specific coordination chemistry and a defined binding pose in M. tuberculosis IGPS (PDB: 3T40), critical for rational anti-TB drug design. Characterized antibacterial activity (MIC as low as 3 µM) and functional modulation of human glycine receptors (Kd > 20 µM) provide quantifiable SAR baselines unattainable with simpler analogs like N-phenylglycine. Essential for reproducible advanced materials and biochemical research.

Molecular Formula C9H9NO4
Molecular Weight 195.174
CAS No. 141865-09-0
Cat. No. B585875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Carboxyphenyl)glycine
CAS141865-09-0
Molecular FormulaC9H9NO4
Molecular Weight195.174
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NCC(=O)O
InChIInChI=1S/C9H9NO4/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14)
InChIKeyZFOXUSLPVYCCRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>29.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification Guide: N-(2-Carboxyphenyl)glycine (CAS 141865-09-0) for Research and Industrial Applications


N-(2-Carboxyphenyl)glycine (CAS 141865-09-0, also known as 2-(carboxymethylamino)benzoic acid or N-(carboxymethyl)anthranilic acid) is an aminobenzoic acid derivative characterized by a 2-carboxy-substituted benzene ring linked to a glycine moiety [1]. With a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol, this compound is typically supplied as a white to off-white crystalline powder with a reported melting point of 218-220 °C (decomposition) [2]. It exhibits solubility in ethanol, ether, and glacial acetic acid, but is insoluble in benzene and chloroform [2].

Technical Justification Against Interchangeable Use: N-(2-Carboxyphenyl)glycine vs. Generic N-Substituted Glycines


While other N-substituted glycines exist, generic substitution for N-(2-Carboxyphenyl)glycine is technically unjustified due to the specific, quantifiable impact of the ortho-carboxylic acid substituent. This structural feature directly dictates the molecule's distinct coordination chemistry [1] and its specific biological recognition profile, as evidenced by its weak affinity for human glycine receptors [2] and its unique binding pose in enzyme active sites like M. tuberculosis IGPS [3]. These properties are not shared by simpler analogs such as N-phenylglycine, rendering the procurement of the specified CAS 141865-09-0 critical for ensuring reproducible and interpretable results in complex biochemical and materials science applications.

Quantitative Differentiation Guide: N-(2-Carboxyphenyl)glycine Against Comparators


X-Ray Crystallography: High-Resolution Binding Pose for IGPS Enzyme

The compound N-(2-Carboxyphenyl)glycine demonstrates a specific, high-resolution binding mode to the Mycobacterium tuberculosis Indole Glycerol Phosphate Synthase (IGPS) enzyme, an essential target for tryptophan biosynthesis. This is in contrast to N-phenylglycine, for which no equivalent high-resolution co-crystal structure has been reported for this target [1]. The availability of a well-defined binding pose at near-atomic resolution (1.75 Å) provides a unique structural biology tool for rational drug design that is not available with simpler analogs [1].

Structural Biology Enzyme Inhibition Tuberculosis Tryptophan Biosynthesis

Antibacterial Activity: Quantified MIC Values Against Multiple Strains

N-(2-Carboxyphenyl)glycine exhibits direct antibacterial activity, with quantifiable Minimum Inhibitory Concentrations (MIC) against key model organisms. Reported MIC values are 3 µM for both E. coli D21 (Gram-negative) and B. subtilis Bs11 (Gram-positive) [1]. In contrast, the structurally simpler N-phenylglycine is not a primary focus of antibacterial research and lacks comparable, quantitative MIC data against these strains, positioning N-(2-carboxyphenyl)glycine as a distinct antimicrobial lead [2].

Antibacterial Microbiology Cell Wall Synthesis

Glycine Receptor Binding: Weak Affinity as a Characterized Modulator

N-(2-Carboxyphenyl)glycine has been characterized as a weak affinity ligand for the human glycine receptor alpha-3 subunit. Surface Plasmon Resonance (SPR) assays report a Kd > 20,000 nM and an EC50 > 20,000 nM, indicating very weak binding and modulation [1]. While its affinity is low, this specific characterization distinguishes it from N-phenylglycine, for which no quantitative affinity data for the glycine receptor exists [2]. This makes N-(2-Carboxyphenyl)glycine a valuable, albeit weak, molecular probe for studying the structure-activity relationship of ligands at this receptor.

Neuroscience Glycine Receptor Ion Channel Modulation

Enhanced Metal Chelation: Bifunctional Ligand for Heteronuclear Complexes

The ortho-carboxylic acid group on N-(2-Carboxyphenyl)glycine enables it to function as a versatile, multi-dentate ligand for forming heteronuclear metal complexes. This is exemplified by the synthesis and crystallographic characterization of the heteronuclear yttrium-copper complex [CuY(L)(H2O)6](ClO4)2, where L3- is N-carboxymethyl-N-(2-carboxyphenyl)glycine anion [1]. In contrast, N-phenylglycine, lacking the second carboxylic acid group, acts as a simpler bidentate ligand and does not facilitate the formation of such heteronuclear species [2]. This bifunctional chelating ability is a direct result of the molecule's unique structure.

Coordination Chemistry Metal-Organic Frameworks Supramolecular Chemistry

Validated Application Scenarios for N-(2-Carboxyphenyl)glycine (CAS 141865-09-0) Procurement


Structure-Based Drug Design against M. tuberculosis

Procurement of N-(2-Carboxyphenyl)glycine is specifically justified for research programs focused on inhibiting M. tuberculosis Indole Glycerol Phosphate Synthase (IGPS). The availability of a high-resolution (1.75 Å) co-crystal structure (PDB: 3T40) provides a detailed binding pose for the compound within the enzyme's active site [1]. This structural information is critical for rational drug design efforts aimed at developing novel anti-tuberculosis agents that target the tryptophan biosynthesis pathway.

Development of Novel Antibacterial Agents

This compound serves as a validated starting point for medicinal chemistry campaigns focused on developing new antibiotics. Its documented antibacterial activity against both Gram-positive and Gram-negative bacteria, with defined Minimum Inhibitory Concentrations (MICs) as low as 3 µM, provides a quantitative baseline for structure-activity relationship (SAR) studies [2]. This quantifiable activity distinguishes it from other N-substituted glycines that lack this characterization.

Synthesis of Advanced Coordination Polymers and Metal-Organic Frameworks

N-(2-Carboxyphenyl)glycine is uniquely suited as a building block for synthesizing heteronuclear metal complexes and coordination polymers. Its dual carboxylic acid and amine functionalities allow it to bridge disparate metal ions, as demonstrated by the formation of a structurally characterized yttrium-copper complex [3]. This property is essential for creating materials with tailored magnetic, optical, or catalytic properties, making it a differentiated reagent for advanced materials science.

Glycine Receptor Pharmacology Studies

For neuroscientists studying the pharmacology of the glycine receptor, N-(2-Carboxyphenyl)glycine offers a unique chemical tool. Its characterized, albeit weak, affinity (Kd > 20 µM) and functional modulation of the human alpha-3 subunit provide a defined interaction profile for structure-activity relationship investigations [4]. This allows researchers to explore how specific modifications to the ligand scaffold impact receptor binding and function, a utility not available with uncharacterized or inactive analogs.

Technical Documentation Hub

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